

Spectroscopic Characterization of 4-Nitroso-2-propan-2-ylphenol

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Compound of Interest

Compound Name: 4-Nitroso-2-propan-2-ylphenol

CAS No.: 15640-53-6

Cat. No.: B093143

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Technical Guide & Analytical Workflow

Executive Summary

4-Nitroso-2-propan-2-ylphenol (also known as 4-nitroso-2-isopropylphenol) represents a classic study in structural duality.^[1] For researchers and drug development professionals, characterizing this molecule is not merely about confirming atomic connectivity; it is about defining the tautomeric equilibrium between its benzenoid (nitroso-phenol) and quinoid (quinone-oxime) forms.^[1]

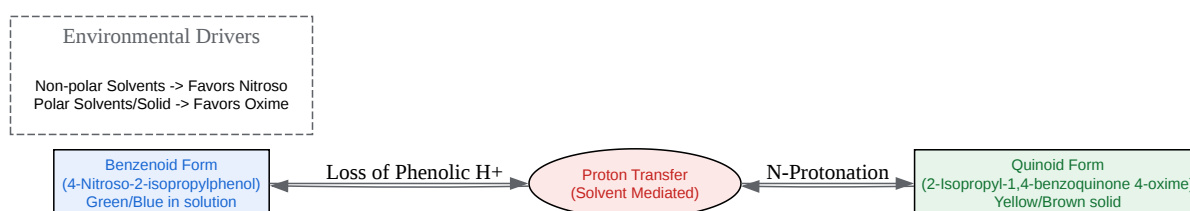
This guide provides a rigorous, evidence-based framework for the spectroscopic analysis of this compound. Unlike simple phenols, the physicochemical behavior of **4-nitroso-2-propan-2-ylphenol** is governed by the solvent environment, pH, and physical state (solid vs. solution).^[1] The protocols below are designed to isolate and identify these specific electronic and vibrational states.

Part 1: Structural Dynamics & Tautomerism

The central challenge in characterizing **4-nitroso-2-propan-2-ylphenol** is the rapid equilibrium between two distinct isomers.[1] In the solid state and polar solvents, the quinone oxime form typically predominates due to stabilization by intermolecular hydrogen bonding and resonance energy.[2] In non-polar solvents or at high temperatures, the nitroso phenol form may become spectrally visible.[2]

Tautomeric Equilibrium Visualization

The following diagram illustrates the mechanistic relationship between the two forms, which dictates the spectroscopic strategy.



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Caption: The nitroso-oxime tautomerism is the critical variable in spectroscopic analysis.[1][3][4][5] Most analytical grades exist primarily as the Quinoid form in the solid state.[2]

Part 2: Synthesis & Purity Prerequisites

Before spectroscopic analysis, the sample must be validated for purity.[2] The synthesis typically involves the nitrosation of 2-isopropylphenol.[2][6] Common impurities include unreacted starting material (2-isopropylphenol) and oxidation byproducts (tarry residues).[1][2]

- **Pre-Analysis Check:** The sample should appear as a yellow to brownish microcrystalline solid.[2] A green hue suggests surface oxidation or the presence of the nitroso tautomer.
- **Purification:** Recrystallization from dilute ethanol or benzene/petroleum ether is recommended to remove isomeric impurities (e.g., 2-nitroso-2-isopropylphenol, though sterically less favored).[1]

Part 3: Spectroscopic Characterization Protocols

Ultraviolet-Visible Spectroscopy (UV-Vis)

UV-Vis is the primary tool for assessing the electronic state of the molecule.^[1] The spectrum is highly solvatochromic.^[2]

Experimental Protocol:

- Stock Solution: Prepare a 10⁻⁵ M solution in ethanol (polar) and cyclohexane (non-polar).
- Acid/Base Scan: To a 3 mL aliquot of the ethanolic solution, add 1 drop of 0.1 M NaOH (to observe the anion) and subsequently 1 drop of 0.1 M HCl.

Data Interpretation:

Solvent/Condition	(approx.) ^{[1][2]}	Electronic Transition	Structural Assignment
Ethanol (Neutral)	300–310 nm		Quinone Oxime (Major)
Cyclohexane	700–750 nm (Weak)		Nitroso Phenol (Trace)
Alkaline (NaOH)	400–430 nm	Charge Transfer	Phenolate Anion (Bathochromic shift)

Note: The disappearance of the low-energy band (~700 nm) in polar solvents confirms the dominance of the oxime form.

Fourier Transform Infrared Spectroscopy (FT-IR)

IR spectroscopy provides the definitive "fingerprint" to distinguish the C=O (quinone) from the C-O (phenol) moieties.^[2]

Experimental Protocol:

- Solid State: Prepare a KBr pellet (1-2% sample w/w).[1][2] This favors the quinone oxime form.[2][7]
- Solution (Optional): Use a liquid cell with CHCl₃ to observe potential equilibrium shifts, though solubility may be limiting.

Key Vibrational Markers:

Frequency (cm)	Intensity	Assignment	Diagnostic Value
3200–3400	Broad/Medium	O-H Stretch (Oxime)	Distinguishes from sharp Phenolic O-H.
1620–1650	Strong	C=O[1] Stretch	Definitive proof of Quinone form.
1500–1600	Strong	C=N / C=C Ring	Mixed vibrational modes of the quinoid ring.[1][2]
~1000	Medium	N-O Stretch	Characteristic of oximes.[1][2]

Critical Analysis: If the spectrum lacks a strong carbonyl peak at ~1630 cm and shows a sharp peak >3500 cm, the sample has reverted to the nitroso form or is degraded.

Nuclear Magnetic Resonance (NMR)

NMR resolves the isopropyl group's influence on the ring symmetry.[2]

Experimental Protocol:

- Solvent: DMSO-

(favors oxime) or CDCl₃

(may show broadening due to exchange).[1][2]

- Concentration: ~10 mg/mL.[1][2]

Expected Resonances (

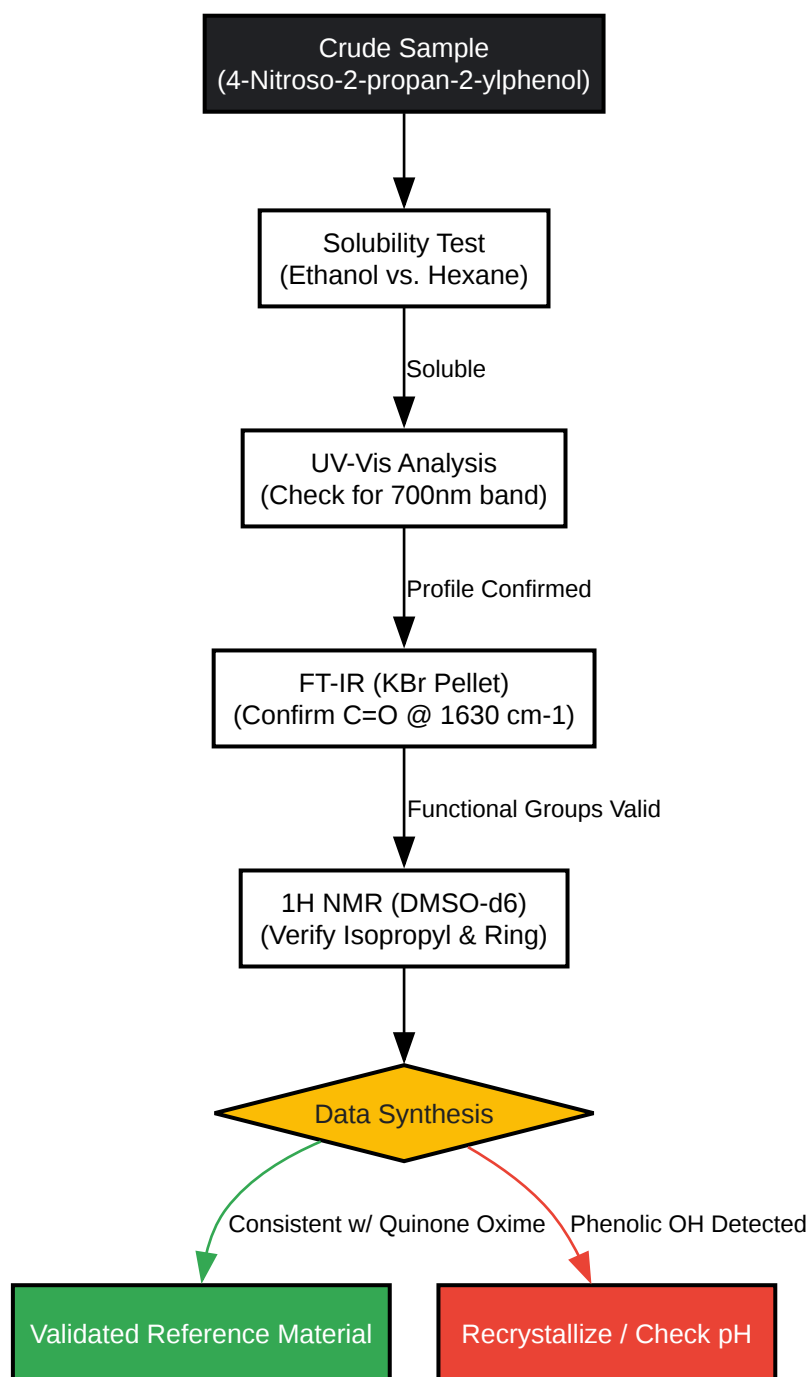
¹H NMR, 400 MHz):

- Isopropyl Group:
 - ~1.1–1.2 ppm (Doublet, 6H, Hz, -CH(CH₃)₂).
 - ~3.0–3.3 ppm (Septet, 1H, -CH(CH₃)₂).
 - Note: The chemical shift of the methine proton is deshielded by the adjacent ring unsaturation.[2]
- Aromatic/Quinoid Ring:
 - The ring protons will not show simple AABB symmetry.[2] The oxime group creates geometric isomerism (syn/anti), often leading to complex splitting or broad signals at room temperature.[2]
 - Expect resonances in the 6.5–8.0 ppm range.[2]
 - Quinone Marker: Protons adjacent to the carbonyl and oxime nitrogen are magnetically distinct.[2]

- Hydroxyl:
 - >10 ppm (Broad singlet).^[1]^[2] Often invisible due to rapid exchange if the solvent is "wet".
^[2]

Part 4: Integrated Characterization Workflow

The following Graphviz diagram outlines the logical flow for validating the compound, ensuring that negative results (e.g., lack of solubility) do not halt the research.



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Caption: Step-by-step validation logic. Failure to observe the C=O stretch in IR triggers a reassessment of the solid-state form.[1]

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